molecular formula C16H16F3N3O4 B2558953 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide CAS No. 1206996-84-0

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide

Cat. No.: B2558953
CAS No.: 1206996-84-0
M. Wt: 371.316
InChI Key: QNHHXPJYDBRFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide is a complex organic compound that features a furan ring, an oxazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide can undergo various types of chemical reactions:

    Oxidation: The furan and oxazole rings can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide involves interactions with specific molecular targets and pathways:

Properties

IUPAC Name

1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O4/c17-16(18,19)9-20-14(23)10-3-5-22(6-4-10)15(24)11-8-13(26-21-11)12-2-1-7-25-12/h1-2,7-8,10H,3-6,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHHXPJYDBRFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC(F)(F)F)C(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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